3-Ethylpentanal 3-Ethylpentanal
Brand Name: Vulcanchem
CAS No.: 39992-52-4
VCID: VC7740624
InChI: InChI=1S/C7H14O/c1-3-7(4-2)5-6-8/h6-7H,3-5H2,1-2H3
SMILES: CCC(CC)CC=O
Molecular Formula: C7H14O
Molecular Weight: 114.188

3-Ethylpentanal

CAS No.: 39992-52-4

Cat. No.: VC7740624

Molecular Formula: C7H14O

Molecular Weight: 114.188

* For research use only. Not for human or veterinary use.

3-Ethylpentanal - 39992-52-4

Specification

CAS No. 39992-52-4
Molecular Formula C7H14O
Molecular Weight 114.188
IUPAC Name 3-ethylpentanal
Standard InChI InChI=1S/C7H14O/c1-3-7(4-2)5-6-8/h6-7H,3-5H2,1-2H3
Standard InChI Key HIJLVHXVBWTMEV-UHFFFAOYSA-N
SMILES CCC(CC)CC=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Ethylpentanal is structurally defined as pentanal with an ethyl (CH2CH3-\text{CH}_2\text{CH}_3) substituent at the third carbon (Figure 1). The IUPAC name derives from the five-carbon aldehyde chain (n=5n = 5) and the ethyl branch position. Key features include:

  • Molecular formula: C7H14O\text{C}_7\text{H}_{14}\text{O}

  • Molar mass: 114.19 g/mol .

  • Functional groups: Terminal aldehyde (CHO-\text{CHO}) and tertiary carbon center due to ethyl branching .

The compound’s three-dimensional conformation adopts a staggered geometry around the ethyl-substituted carbon, minimizing steric hindrance. Hybridization at the aldehyde carbon (sp2sp^2) and adjacent carbons (sp3sp^3) influences its electronic and steric properties3.

Synthesis and Industrial Production

Catalytic Hydrogenation

3-Ethylpentanal is synthesized via hydrogenation of 3-ethyl-1-pentenal using palladium on carbon (Pd/C\text{Pd/C}) under H2\text{H}_2 pressure (1–3 atm) at 50–80°C. This method achieves yields >75% with minimal side products.

Oxidation of 3-Ethylpentanol

Controlled oxidation of 3-ethylpentanol (C7H16O\text{C}_7\text{H}_{16}\text{O}) with pyridinium chlorochromate (PCC\text{PCC}) in dichloromethane selectively produces the aldehyde without over-oxidation to carboxylic acids .

Industrial Manufacturing

In petrochemical refineries, 3-ethylpentanal is isolated via fractional distillation of C7\text{C}_7 hydrocarbon streams, followed by oxidative cleavage of alkenes using ozone or potassium permanganate .

Physicochemical Properties

Thermodynamic Data

PropertyValueMethod/Source
Boiling point141.2°C at 760 mmHgExperimental
Density (25C25^\circ\text{C})0.805 g/cm³ASTM D4052
Vapor pressure (25C25^\circ\text{C})5.92 mmHgAntoine equation
Refractive index (nD20n_D^{20})1.403Abbe refractometer

Spectroscopic Profiles

  • IR (vapor phase): Strong absorption at 1720cm1\sim 1720 \, \text{cm}^{-1} (C=O stretch) .

  • 1H^1\text{H} NMR (CDCl₃): δ 9.72 (t, J=1.8HzJ = 1.8 \, \text{Hz}, 1H, CHO), 2.42–2.35 (m, 1H, CH), 1.50–1.20 (m, 8H, CH₂) .

  • GC-MS: Dominant fragments at m/zm/z 57 (C4H9+\text{C}_4\text{H}_9^+) and 85 (C6H13+\text{C}_6\text{H}_{13}^+) .

Reactivity and Functionalization

Oxidation Reactions

3-Ethylpentanal undergoes oxidation to 3-ethylpentanoic acid (C7H14O2\text{C}_7\text{H}_{14}\text{O}_2) using KMnO4\text{KMnO}_4 in acidic media . This reaction is pivotal in synthesizing esters for plasticizers and lubricants .

Reduction Pathways

Catalytic hydrogenation (e.g., Pd/C\text{Pd/C}, H2\text{H}_2) reduces the aldehyde to 3-ethylpentanol (C7H16O\text{C}_7\text{H}_{16}\text{O}), a precursor for fragrances and solvents .

Condensation Chemistry

The aldehyde group participates in aldol condensation with ketones or amines, forming α,β-unsaturated carbonyl compounds or imines . For example, reaction with ammonia yields Schiff bases, intermediates in heterocycle synthesis .

Industrial and Research Applications

Pharmaceutical Intermediates

3-Ethylpentanal is a building block for antihistamines and nonsteroidal anti-inflammatory drugs (NSAIDs). Its derivative, 3-ethylpentanoic acid, is used in prodrug formulations .

Flavor and Fragrance Industry

The compound’s reduction product, 3-ethylpentanol, imparts fruity notes in perfumes and food additives .

Catalysis and Material Science

Recent studies highlight its role in iridium-catalyzed photoredox reactions to synthesize α-alkylated aldehydes, enhancing access to bioactive molecules .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Palladium-catalyzed δ-C–H arylation of 3-ethylpentanal derivatives enables stereoselective construction of chiral aldehydes, broadening applications in enantioselective drug synthesis .

Green Chemistry Initiatives

Solvent-free aldol condensations using mesoporous silica catalysts (SBA-15\text{SBA-15}) improve sustainability by reducing waste and energy consumption .

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